N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide
Description
Synthesis Analysis
The synthesis of similar complex organic compounds involves strategic chemical reactions that aim to efficiently build the molecule's intricate structure. A study on the synthesis of homological series of N-alkylated naphthalene diimides (NDIs) highlights the importance of selecting appropriate reactants and conditions to achieve the desired molecular architecture and properties. NDIs, for example, demonstrate potential in organic electronics due to their n-type carrier mobility (Dorota Chlebosz et al., 2023).
Molecular Structure Analysis
The molecular structure of compounds like N-(1,1-dioxidotetrahydro-3-thienyl)-4-(4-ethoxyphenyl)-6,7-dimethoxy-2-naphthamide is crucial for their physical and chemical properties. For instance, the structure-activity relationships of thiophene derivatives were reviewed, indicating that the molecular architecture significantly influences their therapeutic properties and biological activity (G. Drehsen & J. Engel, 1983).
Chemical Reactions and Properties
Chemical reactions involving naphthoquinone derivatives, like the one described in the compound of interest, often involve redox processes due to their quinone structure. These reactions play a significant role in the compound's biological activity and its potential use in medicinal chemistry (Antônio Ventura Pinto & Solange Lisboa de Castro, 2009).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and stability, can be influenced by their molecular structure. The systematic study of a series of N-alkylated naphthalene diimides (NDIs) showed specific trends in solubility and crystal morphology, which are essential for their application in organic electronics and photovoltaics (Dorota Chlebosz et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity with other chemicals, photostability, and electrochemical behavior, determine the compound's suitability for various applications. Research on phthalocyanine and naphthalocyanine derivatives as corrosion inhibitors demonstrates the importance of understanding these properties for developing materials with specific functionalities (C. Verma et al., 2021).
properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(4-ethoxyphenyl)-6,7-dimethoxynaphthalene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6S/c1-4-32-20-7-5-16(6-8-20)21-12-18(25(27)26-19-9-10-33(28,29)15-19)11-17-13-23(30-2)24(31-3)14-22(17)21/h5-8,11-14,19H,4,9-10,15H2,1-3H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHHQSUQYVFWCX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C3C=C(C(=CC3=CC(=C2)C(=O)NC4CCS(=O)(=O)C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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